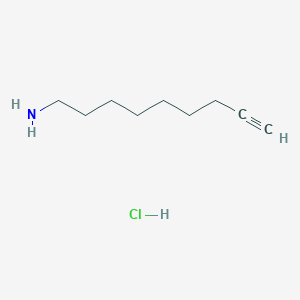
Non-8-yn-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Non-8-yn-1-amine hydrochloride is an organic compound with the molecular formula C9H18ClN. It is a derivative of non-8-yn-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is of interest due to its unique structure, which includes an alkyne group, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Non-8-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of non-8-yn-1-amine with hydrochloric acid. The reaction typically occurs under mild conditions, where the amine group is protonated to form the hydrochloride salt.
Another method involves the use of coupling reactions, such as the A3 coupling reaction, which combines an alkyne, an amine, and an aldehyde in the presence of a catalyst to form propargylamines . This method is advantageous due to its efficiency and the ability to perform the reaction under solvent-free conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Non-8-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are used for reduction reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted amines or amides.
科学的研究の応用
Non-8-yn-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with alkyne functionalities.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of non-8-yn-1-amine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the alkyne and amine groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules.
類似化合物との比較
Non-8-yn-1-amine hydrochloride can be compared with other similar compounds, such as:
Propargylamine hydrochloride: Similar in structure but with a shorter carbon chain.
2-Propyn-1-amine hydrochloride: Another alkyne-containing amine with different reactivity due to its shorter chain length.
The uniqueness of this compound lies in its longer carbon chain, which provides different reactivity and applications compared to shorter-chain alkynes.
特性
分子式 |
C9H18ClN |
|---|---|
分子量 |
175.70 g/mol |
IUPAC名 |
non-8-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-2-3-4-5-6-7-8-9-10;/h1H,3-10H2;1H |
InChIキー |
DGCIPBLDYMLKMS-UHFFFAOYSA-N |
正規SMILES |
C#CCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
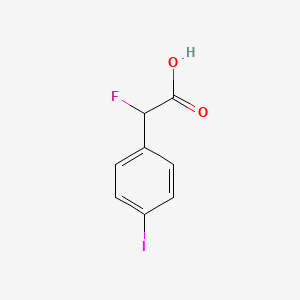
![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)

![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
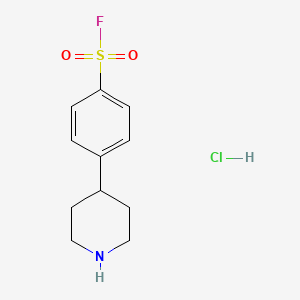
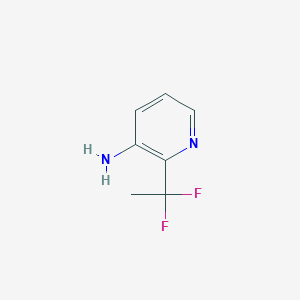

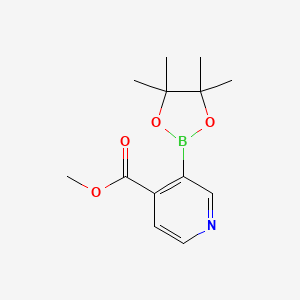
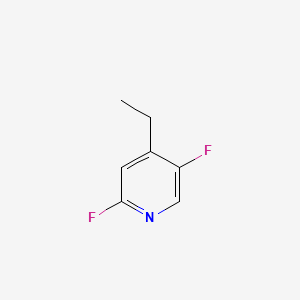
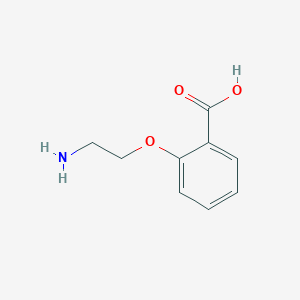
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)

